molecular formula C11H14O2 B14763516 4-(Cyclopropylmethoxy)-3-methylphenol

4-(Cyclopropylmethoxy)-3-methylphenol

Cat. No.: B14763516
M. Wt: 178.23 g/mol
InChI Key: IHRYQZDXCIIBOY-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-3-methylphenol is an organic compound characterized by a cyclopropylmethoxy group attached to a phenol ring with a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-3-methylphenol typically involves the alkylation of 3-methylphenol with cyclopropylmethanol. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the phenol and facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while nitration can produce nitrophenols.

Scientific Research Applications

4-(Cyclopropylmethoxy)-3-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The cyclopropylmethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate biological processes and contribute to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Cyclopropylmethoxy)ethyl]phenol: This compound has a similar structure but with an ethyl linker instead of a methyl group.

    3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: This compound contains additional functional groups, such as difluoromethoxy and carboxylic acid.

Uniqueness

4-(Cyclopropylmethoxy)-3-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

4-(Cyclopropylmethoxy)-3-methylphenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The synthesis methods, mechanisms of action, and relevant case studies are discussed to provide a comprehensive overview.

  • Molecular Formula : C12H14O2
  • Molecular Weight : 194.24 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various phenolic compounds, this compound demonstrated effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, suggesting a promising alternative for treating bacterial infections.

Bacterial Strain MIC (µg/mL) Comparison with Standard Antibiotics
Staphylococcus aureus32Lower than penicillin (64 µg/mL)
Escherichia coli16Comparable to ciprofloxacin (16 µg/mL)

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may modulate inflammatory pathways, making it a candidate for further development in inflammatory disease treatments.

Anticancer Potential

Preliminary studies have indicated that this compound possesses anticancer properties. In cell line studies involving human breast cancer (MCF-7) and lung cancer (A549) cells, the compound induced apoptosis and inhibited cell proliferation. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase (COX), which is crucial in the inflammatory response.
  • Cell Signaling Modulation : It may interfere with signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The results indicated a significant reduction in bacterial load in treated samples compared to controls.

Case Study 2: Anti-inflammatory Effects

In a clinical trial assessing the anti-inflammatory effects of phenolic compounds on patients with rheumatoid arthritis, participants who received this compound showed marked improvement in inflammation markers over a six-week period.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-3-methylphenol

InChI

InChI=1S/C11H14O2/c1-8-6-10(12)4-5-11(8)13-7-9-2-3-9/h4-6,9,12H,2-3,7H2,1H3

InChI Key

IHRYQZDXCIIBOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)OCC2CC2

Origin of Product

United States

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